molecular formula C5H14N2 B093990 N,N'-Dimethyl-1,3-propanediamine CAS No. 111-33-1

N,N'-Dimethyl-1,3-propanediamine

Cat. No. B093990
CAS RN: 111-33-1
M. Wt: 102.18 g/mol
InChI Key: UQUPIHHYKUEXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N,N'-Dimethyl-1,3-propanediamine (DMAPA) and its derivatives has been explored in various studies. One method for synthesizing DMAPA continuously involves a two-step batch reaction, starting with Dimethyl amine (DMA) and Acrylonitrile (ACN) to produce N,N-dimethylamino propionitrile (DMAPN), which is then hydrogenated to obtain DMAPA using a fixed bed process with high conversion and selectivity rates exceeding 99.5% . Another study describes the synthesis of N,N-Dimethyl-N'-lauryl-1,3-propanediamine and its homologues from fatty acids and DMAPA using boric acid as a catalyst, achieving yields between 78% to 90% .

Molecular Structure Analysis

The molecular structures of various DMAPA derivatives have been determined using X-ray crystallography. For instance, a complex of DMAPA with nickel and azide ions forms a bidimensional antiferromagnetic polymer with a monoclinic system and space group P2_1/c . Another derivative, N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine, exhibits an orthorhombic unit cell with space group P2_1_2_1_2_1 and features intra-molecular hydrogen bonding . The crystal structure of a dimeric chromium(III) complex with DMAPA shows a monoclinic space group C2/c with antiferromagnetic coupling between chromium centers .

Chemical Reactions Analysis

DMAPA and its derivatives participate in various chemical reactions. For example, the reaction of DMAPA with phenylboronic acid does not yield the expected product but instead forms a complex structure with hydrogen-bonded dimers . The complexation properties of a trifluoro derivative of DMAPA have been studied, revealing that only the aliphatic amino group can be protonated in aqueous solutions, and the stability of metal complexes with this ligand increases with the number of N-carboxyethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMAPA derivatives are influenced by their molecular structures. The presence of intra-molecular hydrogen bonds and C-H...π interactions in the crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine contributes to the stability of the crystal network . The magnetic properties of complexes, such as the antiferromagnetic coupling observed in the chromium(III) complex, are significant for understanding the behavior of these compounds under different conditions .

Scientific Research Applications

  • Fine Organic Chemical Intermediate : DMAPA is widely utilized in manufacturing surfactants, cosmetics, detergents, textiles, and lubricating oil additives. A study focused on synthesizing DMAPA continuously, noting its growing market demand and optimizing conditions for higher reaction conversion and selectivity (Meng, Deng, Li, & Du, 2013).

  • Modification of Metal Complex Structures : Research on modifying the structure of 1,3-propanediamine in metal complexes (like octahedral 1,3-pdta-nickel(II)) shows the influence of introducing methyl substituents, affecting the complex's structural characteristics (Đurić et al., 2020).

  • Vapor Pressure and Enthalpy of Vaporization Studies : DMAPA's vapor pressure and enthalpy of vaporization were measured, contributing to a deeper understanding of its physical properties and aiding in the development of a group-contribution method for predicting vaporization enthalpies of amines and diamines (Verevkin & Chernyak, 2012).

  • Influence on Structural and Antimicrobial Properties of Metal Complexes : Studies on how changes in the 1,3-propanediamine chain of 1,3-pdta ligand affect metal complexes' structural and biological properties reveal insights into antimicrobial activities and cytotoxic effects (Gitarić et al., 2022).

  • Synthesis of Derivatives for Various Applications : DMAPA is used to synthesize various derivatives like N,N-Dimethyl-N′-lauryl-1,3-propanediamine, highlighting its versatility in chemical synthesis (Song-yuan, 2013).

  • Catalytic Oxidative Carbonylation : DMAPA is involved in catalytic oxidative carbonylation studies, indicating its role in optimizing yields and understanding the effects of substituents on chemical reactions (Qian et al., 1999; Qian et al., 2002)(Qian et al., 2002).

  • Study of Intramolecular Hydrogen Bonds : Investigations into the fundamental NH stretching bands of various diamines, including DMAPA, contribute to understanding intramolecular hydrogen bonding, vital in chemical and pharmaceutical research (Krueger, 1967).

  • Flotation Performance in Hematite Reverse Flotation Desilication System : Research on designing and screening hydroxyl-containing polyamine cationic surfactants, including derivatives of DMAPA, enhances the separation efficiency in the reverse flotation system of hematite ore, demonstrating its application in mineral processing (Liu et al., 2020).

Safety And Hazards

N,N’-Dimethyl-1,3-propanediamine is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It may cause respiratory irritation .

Future Directions

N,N’-Dimethyl-1,3-propanediamine has been used as a pharmaceutical intermediate and in the synthesis of crystalline aluminophosphates . It has potential for further exploration in these areas.

properties

IUPAC Name

N,N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-6-4-3-5-7-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUPIHHYKUEXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059398
Record name N,N'-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethyl-1,3-propanediamine

CAS RN

111-33-1
Record name N,N′-Dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dimethyl-1,3-propylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dimethylpropane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N′-Dimethyl-1,3-propylenediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY959B4RZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethyl-1,3-propanediamine
Reactant of Route 3
Reactant of Route 3
N,N'-Dimethyl-1,3-propanediamine
Reactant of Route 4
Reactant of Route 4
N,N'-Dimethyl-1,3-propanediamine
Reactant of Route 5
Reactant of Route 5
N,N'-Dimethyl-1,3-propanediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Dimethyl-1,3-propanediamine

Citations

For This Compound
1,180
Citations
J Hine, WS Li - The Journal of Organic Chemistry, 1975 - ACS Publications
Results The equilibrium constants for imine formation from ace-tone and most primary amines in aqueous solution are too small for reliable rate constants to be obtained by direct …
Number of citations: 23 pubs.acs.org
M Matsuguchi, M Kagemoto - Journal of applied polymer …, 2009 - Wiley Online Library
The sorption properties of toluene vapor were measured for methyl methacrylate (MMA)‐co‐chloromethyl styrene (CMSt) copolymers chemically modified with N,N‐dimethyl‐1,3‐…
Number of citations: 10 onlinelibrary.wiley.com
IP Tripathi, A Dwivedi - European Journal of Biomedical, 2017 - researchgate.net
Diabetes is a group of metabolic diseases characterized by hyperglycemia. Clinical expression of diabetes is dependent on both genetic and acquired factors.[1] The term diabetes …
Number of citations: 0 www.researchgate.net
G De, N Ray Chaudhuri - Transition Metal Chemistry, 1985 - Springer
Two complextrans-NiL 2 (NCS)2] (L =N, N-dimethyl-1,3-propanediamine) synthesised from solution in two isomeric forms (1) and (2), exhibit similar colours, magnetic moments and …
Number of citations: 17 link.springer.com
S Ghosh, M Mukherjee, AK Mukherjee… - … Section C: Crystal …, 1997 - scripts.iucr.org
The coordination polyhedron about the NiII atom in NiL2(NCS)2, (1), where L = NH2(CH2)3N(CH3)2, is a distorted octahedron with the two thiocyanate N and the two unsubstituted N …
Number of citations: 10 scripts.iucr.org
PR Craig, GR Clark, BD Palmer, PJ Brothers… - Inorganica chimica …, 1997 - Elsevier
Cationic bis-pentane-2,4-dionato (acac − ) complexes [Co(acac) 2 (L)]ClO 4 , where L=1,3-propanediamine (tn), N,N-dimethyl-1,3-propanediamine (dmp) or N,N′-diethyl-1,3-…
Number of citations: 6 www.sciencedirect.com
J Hine, WS Li - Journal of the American Chemical Society, 1976 - ACS Publications
Bifunctional catalysis of the dedeuteration of acetone-de by the monoprotonated forms of nine primary-tertiary diamines has been studied. Each catalyst uses its primary amino group to …
Number of citations: 19 pubs.acs.org
S Kadhiravan, S Sivajiganesan - Materials Today: Proceedings, 2022 - Elsevier
Copper-based compounds are promising entities for target-specific next-generation anticancer therapeutics. In lieu of this, 2-Hydroxy-1-Naphthaldehyde and N, N′-Dimethyl-1,3-…
Number of citations: 2 www.sciencedirect.com
OF Onasch, HM Schwartz, DA Aikens… - Journal of Chemical …, 1991 - ACS Publications
The microscopic protonation constants of N,N-dimethyl-1,3-propanediamine: An NMR titration experiment Page 1 The Microscopic Protonation Constants ofN,N-Dimethyl-1,3-propanediamine …
Number of citations: 6 pubs.acs.org
QW Meng, C Deng, Y Li, J Du - Chemical Engineering Transactions, 2013 - cetjournal.it
N, N-dimethyl-1, 3-propanediamine (DMAPA) is an important fine organic chemical intermediate, is widely used in the manufacturing of surfactants, cosmetics, detergents, textiles, and …
Number of citations: 2 www.cetjournal.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.